

4-Bromooctane: A Versatile Precursor in Modern Organic Synthesis

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Compound of Interest

Compound Name: 4-Bromooctane

Cat. No.: B1583688

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

4-Bromooctane (CAS No. 999-06-4) is a vital organobromine compound that serves as a versatile precursor and building block in a multitude of organic syntheses.^[1] Its unique combination of a reactive bromine atom and a non-polar octyl chain makes it an indispensable intermediate in the pharmaceutical, agrochemical, and material science industries.^{[1][2]} This technical guide provides a comprehensive overview of the physicochemical properties, key synthetic applications, and detailed experimental protocols involving **4-bromooctane**, tailored for professionals in chemical research and development.

Physicochemical Properties of 4-Bromooctane

A thorough understanding of the physical and chemical properties of **4-bromooctane** is fundamental to its application in synthesis. The following table summarizes its key characteristics.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₇ Br	[1][2][3][4]
Molecular Weight	193.12 g/mol	[1][2][3][4]
Appearance	Colorless liquid with a faint, sweet odor	[1][2]
Boiling Point	190.8 °C to 191.87 °C at 760 mmHg	[1][2][5]
Density	Approximately 1.108 g/cm ³ at 20 °C	[2][5][6]
Flash Point	56.1 °C	[1][2][5]
Refractive Index	~1.45	[2][5][6]
Vapor Pressure	0.739 mmHg at 25 °C	[1][6]
CAS Number	999-06-4	[1][3][4][5]
EINECS Number	213-655-4	[1][3]

Core Synthetic Applications

The reactivity of the carbon-bromine bond is central to the utility of **4-bromooctane**. As a secondary alkyl halide, it readily participates in a variety of transformations, primarily nucleophilic substitution and elimination reactions. It is also a key starting material for the preparation of organometallic reagents.

- **Pharmaceutical and Agrochemical Synthesis:** **4-Bromooctane** is used as an intermediate to introduce the octyl group into more complex molecules, which is crucial for modulating the lipophilicity and, consequently, the biological activity of new drug candidates and pesticides. [1][2]
- **Grignard Reagents:** It serves as an excellent precursor for the synthesis of the Grignard reagent, octan-4-ylmagnesium bromide. This organometallic compound is a powerful nucleophile used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, esters, and carbon dioxide. [7][8]

- Surfactant and Polymer Manufacturing: The long alkyl chain of **4-bromooctane** is incorporated into surfactants to provide the necessary hydrophobic tail.^[1] In the polymer industry, it can be used to introduce alkyl backbones, enhancing the flexibility and durability of the resulting polymers.^[2]

Key Synthetic Transformations and Experimental Protocols

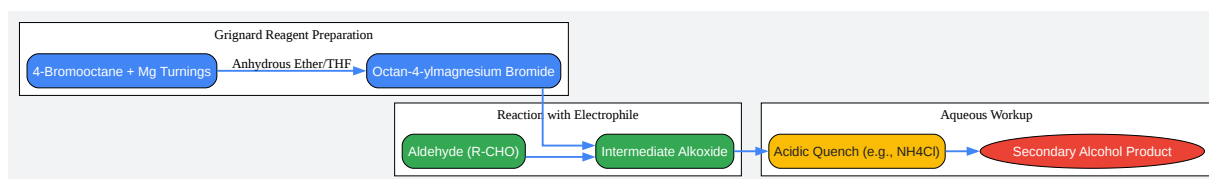
The following sections detail the methodologies for the three primary types of reactions involving **4-bromooctane**.

The formation of an organomagnesium halide (Grignard reagent) is one of the most important applications of **4-bromooctane**, creating a potent carbon-based nucleophile.

Experimental Protocol: Preparation of Octan-4-ylmagnesium Bromide and Subsequent Reaction with an Aldehyde

- Materials: **4-bromooctane** (1 equivalent), magnesium turnings (1.2 equivalents), anhydrous diethyl ether or THF, iodine crystal (catalytic), aldehyde (1 equivalent), 1 M HCl (aqueous), saturated aqueous NH₄Cl.
- Glassware: All glassware must be rigorously dried in an oven overnight and assembled hot under a dry, inert atmosphere (e.g., nitrogen or argon).
- Procedure:
 - Place the magnesium turnings and a small iodine crystal in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.
 - Add a small volume of anhydrous ether to cover the magnesium.
 - Dissolve **4-bromooctane** in anhydrous ether and add it to the dropping funnel.
 - Add a small portion of the **4-bromooctane** solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be required to start the reaction.^[9]

- Once initiated, add the remaining **4-bromooctane** solution dropwise at a rate that maintains a gentle reflux.^{[9][10]}
- After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
- Cool the reaction mixture to 0 °C in an ice bath.
- Dissolve the aldehyde in anhydrous ether and add it dropwise to the Grignard reagent solution.
- After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
- Quench the reaction by slowly adding saturated aqueous NH_4Cl solution.
- Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude secondary alcohol. Further purification can be achieved by column chromatography or distillation.



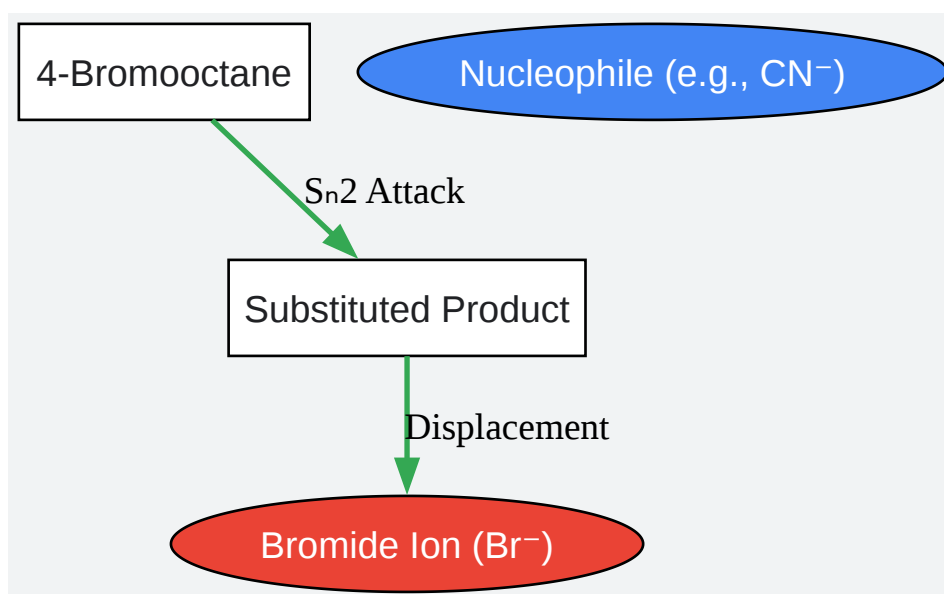
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Workflow for Grignard reagent synthesis and subsequent reaction.

4-Bromooctane, as a secondary alkyl halide, can undergo nucleophilic substitution, typically via an $\text{S}_\text{N}2$ mechanism, to introduce a wide range of functional groups.

Experimental Protocol: Synthesis of 4-Octylnitrile

- Materials: **4-bromooctane** (1 equivalent), sodium cyanide (1.5 equivalents), dimethyl sulfoxide (DMSO).
- Procedure:
 - In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium cyanide in DMSO.
 - Add **4-bromooctane** to the solution.
 - Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction progress by TLC or GC.
 - After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
 - Separate the layers and extract the aqueous layer twice more with diethyl ether.
 - Combine the organic extracts, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
 - Purify the resulting 4-octylnitrile by vacuum distillation.



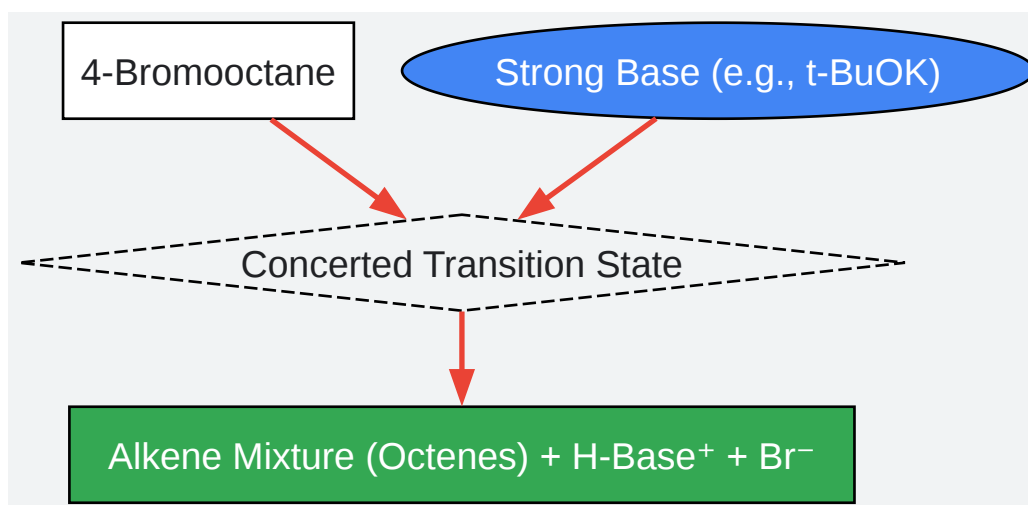
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Generalized pathway for S_N2 nucleophilic substitution.

Treatment of **4-bromooctane** with a strong, sterically hindered base promotes an E2 elimination reaction to form a mixture of alkenes, typically favoring the more substituted Zaitsev product.^{[11][12]}

Experimental Protocol: Synthesis of Octenes

- Materials: **4-bromooctane** (1 equivalent), potassium tert-butoxide (1.5 equivalents), tert-butanol.
- Procedure:
 - In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve potassium tert-butoxide in tert-butanol.
 - Add **4-bromooctane** to the solution.
 - Heat the mixture to reflux and stir for several hours. Monitor the reaction's completion by GC analysis.
 - Cool the reaction mixture to room temperature.
 - Add water and extract the product with a low-boiling point solvent like pentane.
 - Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
 - Carefully remove the solvent by distillation. The resulting product will be a mixture of octene isomers (primarily cis/trans-oct-3-ene and oct-4-ene), which can be separated by fractional distillation if required.



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Logical relationship in an E2 elimination reaction.

Safety and Handling

4-Bromooctane is an alkyl halide and should be handled with care in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is a combustible liquid with a flash point of 56.1 °C.[1][2] Store in a cool, dry place away from oxidizing agents. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

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